3,4-Dihydroxymandelic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydroxymandelic acid has been achieved through various methods, including the condensation of catechol and glyoxylic acid in alkaline aqueous solutions. Optimal conditions for its synthesis have been identified, with a reaction temperature of 30°C and a reaction time of 7 hours, leading to yields of up to 85% (Song Yan, Wang Heng-guo, & Gao Hong-jie, 2008). Moreover, engineering Saccharomyces cerevisiae for the biosynthesis of mandelic and 4-hydroxymandelic acid showcases an environmentally sustainable production approach (Mara Reifenrath & E. Boles, 2018).
Molecular Structure Analysis
Studies on molecular recognition and supramolecular assemblies provide insights into the interactions of 3,4-dihydroxymandelic acid with various compounds. These interactions are established through hydrogen bonds, showcasing the compound's ability to form complex structures (S. Varughese & V. Pedireddi, 2006).
Chemical Reactions and Properties
Electrochemical studies have shown that 3,4-dihydroxymandelic acid can undergo various reactions, such as electro-decarboxylation, to produce coumestan derivatives. These reactions highlight the chemical versatility and potential applications of the compound in synthetic chemistry (S. M. Golabi & D. Nematollahi, 1997).
Physical Properties Analysis
The determination of 3,4-dihydroxymandelic acid in biological samples through methods like mass fragmentography underscores the importance of understanding its physical properties. These studies provide a foundation for analytical techniques and further research into the compound's applications (F. Muskiet, D. C. Fremouw-Ottevangers, G. Nagel, B. G. Wolthers, & J. de Vries, 1978).
Chemical Properties Analysis
The exploration of 3,4-dihydroxymandelic acid's chemical properties, such as its stability and reactivity, is crucial for its potential applications. Research into its synthesis, structural evaluations, and nonlinear optical properties provides valuable insights into its chemical behavior and potential for innovation in materials science (Ö. Tamer, N. Dege, D. Avcı, Y. Atalay, İ. Özer İlhan, & Mehmet Çadir, 2015).
Scientific Research Applications
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Antioxidative Potential
- Scientific Field: Biochemistry
- Application Summary: 3,4-Dihydroxymandelic acid (DHMA), a decarboxylated noradrenaline metabolite, has been found to have powerful antioxidative potential . It occurs in different mammalian tissues, especially in the heart .
- Methods of Application: The antioxidative and radical scavenging activity of DHMA was determined by physicochemical and cell-based test systems .
- Results: In the 2,2-diphenyl-1-picrylhydrazyl assay, DHMA showed a 4-fold higher radical scavenging activity compared to standard antioxidants such as ascorbic acid, tocopherol, and butylated hydroxytoluene . It is also a very potent superoxide radical scavenger and shows a 5-fold smaller IC (50) value compared to standard ascorbic acid .
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Antioxidant Properties
- Scientific Field: Materials Science
- Application Summary: 3,4-Dihydroxymandelic acid has been studied for its antioxidant properties along with other derivatives of mandelic acid .
- Methods of Application: The antioxidant capacity of these compounds is determined by DPPH, FRAP, CUPRAC and ABTS .
- Results: 3,4-Dihydroxymandelic acid demonstrated the best antioxidant properties among the studied compounds . It presented the highest reduction potential in FRAP and DPPH assays .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMISIYKIHAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862411 | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dihydroxymandelic acid | |
CAS RN |
775-01-9, 14883-87-5 | |
Record name | (±)-3,4-Dihydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-3,4-dihydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.